molecular formula C10H10O3 B1368661 6-Methylchromone hydrate CAS No. 207511-19-1

6-Methylchromone hydrate

Cat. No.: B1368661
CAS No.: 207511-19-1
M. Wt: 178.18 g/mol
InChI Key: QWIQUUMSUBFRAX-UHFFFAOYSA-N
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Description

6-Methylchromone hydrate is a chromone derivative, which belongs to a class of compounds known as chromones. Chromones are cyclic compounds containing nine carbon atoms with sp2 hybridization. They are commonly referred to as 1,4-benzapyranes or γ-benzopyrones . The molecular formula of this compound is C10H8O2·xH2O, and it has a molecular weight of 160.17 (anhydrous basis) .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylchromone hydrate can be synthesized through various synthetic routes. One common method involves the use of methanolic trimethylamine or sodium methoxide as catalysts in the Baylis-Hillman coupling reaction with aromatic and aliphatic aldehydes . The reaction conditions typically involve the use of methanol as a solvent and the reaction is carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

6-Methylchromone hydrate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding chromone derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms of chromone.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromone derivatives, while reduction can produce reduced chromone compounds.

Scientific Research Applications

6-Methylchromone hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methylchromone hydrate involves its interaction with molecular targets and pathways in biological systems. Chromone derivatives are known to exert their effects through various mechanisms, including:

    Inhibition of enzymes: They can inhibit enzymes involved in inflammatory and oxidative processes.

    Modulation of signaling pathways: They can modulate signaling pathways related to cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

6-Methylchromone hydrate can be compared with other similar compounds, such as:

  • 6-Methylchromone-2-carboxylic acid
  • 6-Ethyl-3-formylchromone
  • 6-Chloro-3-formyl-7-methylchromone
  • 3-Formyl-6-methylchromone
  • 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
  • 6-Bromo-2-methylchromone

Uniqueness

This compound is unique due to its specific structure and reactivity. Its ability to participate in the Baylis-Hillman coupling reaction with various aldehydes makes it a valuable compound in organic synthesis .

Properties

IUPAC Name

6-methylchromen-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2.H2O/c1-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-6H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIQUUMSUBFRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC2=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583679
Record name 6-Methyl-4H-1-benzopyran-4-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207511-19-1
Record name 6-Methyl-4H-1-benzopyran-4-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylchromone hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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